

Spectroscopic and Synthetic Insights into Brominated Phenazine Amines: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dibromophenazin-1-amine

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This technical guide provides a detailed overview of the spectroscopic characterization and synthetic methodology for brominated phenazine amines, with a specific focus on a representative compound, 2,4-dibromo-6-methylphenazin-1-amine. Due to the absence of publicly available spectroscopic data for **2,4-Dibromophenazin-1-amine**, this document presents a comprehensive analysis of a closely related analogue, synthesized and characterized in a study by Borrero et al. (2014). This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 2,4-dibromo-6-methylphenazin-1-amine. This data is crucial for the structural elucidation and characterization of this class of compounds.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for 2,4-dibromo-6-methylphenazin-1-amine

¹ H NMR (400 MHz, CDCl ₃)	¹³ C NMR (100 MHz, CDCl ₃)
δ (ppm)	Assignment
8.17 (s, 1H)	H-3
8.01 (d, J = 8.8 Hz, 1H)	H-8
7.84 (s, 1H)	H-5
7.63 (dd, J = 8.8, 2.0 Hz, 1H)	H-7
5.42 (br s, 2H)	-NH ₂
2.59 (s, 3H)	-CH ₃

Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C). Coupling constants (J) are reported in Hertz (Hz).

Table 2: Mass Spectrometry and Infrared Spectroscopy Data

Spectroscopic Technique	Observed Data
High-Resolution Mass Spectrometry (HRMS)	m/z [M+H] ⁺ Calcd for C ₁₃ H ₉ Br ₂ N ₃ : 367.9239; Found: 367.9236
Infrared (IR) Spectroscopy	Data not available in the cited literature.

Experimental Protocols

The synthesis of 2,4-dibromo-6-methylphenazin-1-amine was achieved through a multi-step process, as detailed below.

Synthesis of 6-methylphenazin-1-amine

A solution of 1-amino-6-methylphenazine (1.0 eq) in a suitable solvent is prepared. The reaction is carried out under an inert atmosphere.

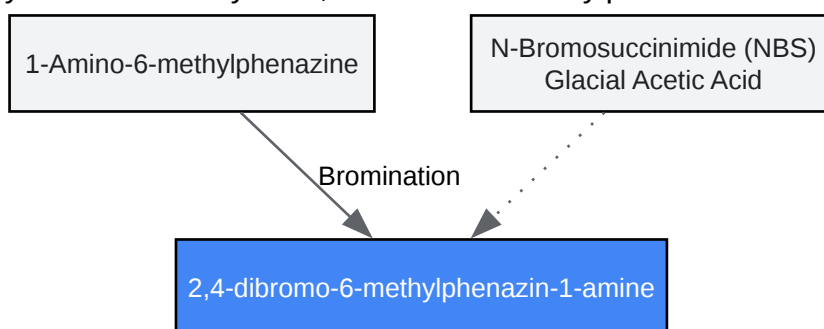
Bromination of 6-methylphenazin-1-amine

To a solution of 6-methylphenazin-1-amine (1.0 eq) in glacial acetic acid, N-bromosuccinimide (2.2 eq) is added portion-wise at room temperature. The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the crude product is extracted and purified by column chromatography on silica gel to afford 2,4-dibromo-6-methylphenazin-1-amine.

Experimental Workflow and Logic

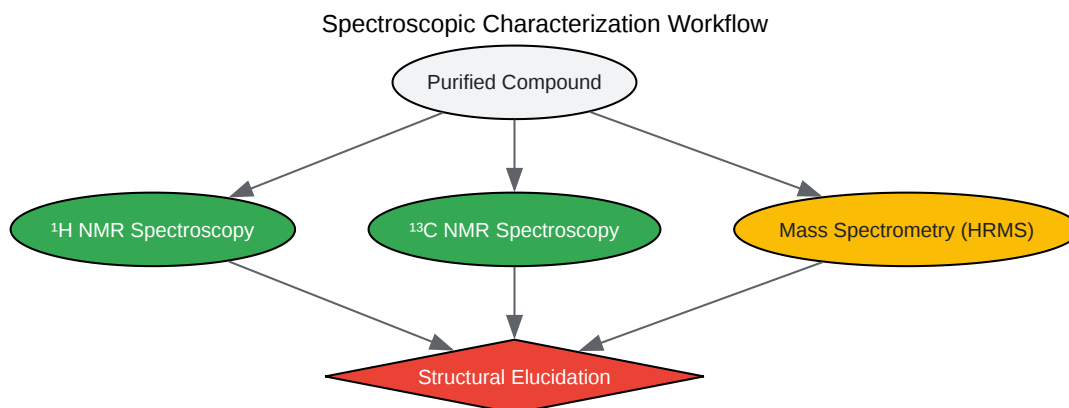
The following diagrams illustrate the synthetic pathway and the logical workflow for the characterization of the target compound.

Synthetic Pathway for 2,4-dibromo-6-methylphenazin-1-amine



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Caption: Synthetic route to 2,4-dibromo-6-methylphenazin-1-amine.



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Caption: Workflow for the structural analysis of the synthesized compound.

This technical guide provides a foundational understanding of the spectroscopic properties and synthesis of a representative dibrominated aminophenazine. This information is valuable for the design and development of novel phenazine-based compounds with potential therapeutic applications. Researchers are encouraged to consult the primary literature for more detailed experimental procedures and data.

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